Home > Products > Screening Compounds P145335 > PROTAC ERR(c) paragraph sign ligand 2
PROTAC ERR(c) paragraph sign ligand 2 -

PROTAC ERR(c) paragraph sign ligand 2

Catalog Number: EVT-12588174
CAS Number:
Molecular Formula: C20H13F6NO4
Molecular Weight: 445.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC ERR(c) paragraph sign ligand 2 is a novel compound designed as a proteolysis targeting chimera, which utilizes the principles of targeted protein degradation to selectively degrade the estrogen-related receptor alpha (ERRα). This compound represents a significant advancement in the field of targeted therapeutics, particularly in addressing diseases associated with ERRα dysregulation, such as certain cancers and metabolic disorders. The design of PROTACs involves combining a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Source and Classification

The compound is classified under the category of small-molecule degraders known as PROTACs. It is synthesized from various ligands that interact with ERRα and an E3 ligase, specifically the von Hippel-Lindau (VHL) ligase, which has been shown to effectively mediate ERRα degradation. The development of PROTAC ERR(c) paragraph sign ligand 2 is rooted in extensive research into the structure-activity relationships of previous PROTACs and their linkers, which play critical roles in the efficacy and selectivity of these compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC ERR(c) paragraph sign ligand 2 involves several key steps:

  1. Ligand Selection: The initial step includes selecting appropriate ligands for both the target protein (ERRα) and the E3 ligase (VHL). The VHL ligand was chosen due to its high efficiency in inducing ERRα degradation .
  2. Linker Design: A crucial aspect of PROTAC synthesis is the design of a linker that connects the two ligands. The linker must be optimized for length and chemical properties to ensure effective binding to both proteins. Studies indicate that variations in linker length can significantly affect degradation potency .
  3. Chemical Reactions: The synthesis employs various organic reactions, including coupling reactions to attach the ligands through the linker. Ruthenium-catalyzed C–H amidation has been highlighted as an effective strategy for late-stage modifications .
  4. Purification and Characterization: After synthesis, the compound is purified using chromatographic techniques, followed by characterization through methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Molecular Structure Analysis

Structure and Data

PROTAC ERR(c) paragraph sign ligand 2 features a heterobifunctional structure comprising:

  • Warhead: A ligand that specifically binds to ERRα.
  • E3 Ligase Ligand: A component that interacts with VHL.
  • Linker: A flexible chain connecting the two ligands.

The molecular structure allows for the formation of a ternary complex between ERRα, VHL, and the PROTAC, facilitating ubiquitination . Detailed structural data can be derived from X-ray crystallography or computational modeling studies.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the mechanism of action for PROTAC ERR(c) paragraph sign ligand 2 is ubiquitination. This process includes:

  1. Binding: The PROTAC binds simultaneously to ERRα and VHL.
  2. Ubiquitin Transfer: The E3 ligase facilitates the transfer of ubiquitin from an E1 enzyme to an E2 enzyme, followed by multiple ubiquitin moieties being attached to lysine residues on ERRα.
  3. Proteasomal Degradation: The polyubiquitinated ERRα is recognized by the proteasome, leading to its degradation .
Mechanism of Action

Process and Data

The mechanism of action for PROTAC ERR(c) paragraph sign ligand 2 involves:

  1. Formation of Ternary Complex: Upon administration, PROTAC binds to both ERRα and VHL, creating a ternary complex essential for subsequent steps.
  2. Ubiquitination: The proximity induced by this complex promotes ubiquitination of ERRα.
  3. Degradation Pathway: The polyubiquitinated protein is directed towards proteasomal degradation, effectively reducing ERRα levels in cells .

This mechanism highlights how PROTACs can modulate protein levels with high specificity and efficiency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC ERR(c) paragraph sign ligand 2 include:

  • Molecular Weight: Specific molecular weight data can vary based on structural modifications but typically falls within a range conducive to cellular permeability.
  • Solubility: Solubility characteristics are crucial for bioavailability; modifications may enhance solubility in aqueous environments.
  • Stability: Stability under physiological conditions must be evaluated through accelerated stability studies.

Chemical properties involve reactivity profiles that dictate interactions with biological targets, including pKa values relevant for ionization states at physiological pH .

Applications

Scientific Uses

PROTAC ERR(c) paragraph sign ligand 2 has several potential applications in scientific research:

  • Cancer Therapy: Its ability to selectively degrade ERRα makes it a candidate for therapies targeting cancers where this receptor is overexpressed or mutated.
  • Metabolic Disorders: Research into metabolic pathways involving ERRα may benefit from this compound as a tool for elucidating biological functions.
  • Drug Development: As part of ongoing efforts in drug discovery, this PROTAC can serve as a model for developing new therapies based on targeted protein degradation strategies .
Introduction to Targeted Protein Degradation and ERRα

PROTAC Technology: Evolution from Occupancy-Driven Inhibitors to Event-Driven Degraders

Targeted protein degradation via PROteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology. Unlike small-molecule inhibitors that require continuous target occupancy to block protein function, PROTACs operate through an event-driven mechanism. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, inducing its ubiquitination and subsequent degradation by the proteasome. This catalytic process allows for sustained effects even after the PROTAC dissociates, enabling potent action at sub-stoichiometric concentrations [2] [4].

The first-generation PROTACs (2001) utilized peptide-based ligands for E3 ligases like β-TRCP and VHL. However, their peptidic nature limited cellular permeability and bioavailability. A breakthrough came in 2008 with the development of the first fully small-molecule PROTAC using nutlin-3 (MDM2 ligand) to degrade the androgen receptor. Subsequent advances identified high-affinity non-peptidic E3 ligands, notably for cereblon (CRBN) (via immunomodulatory imide drugs) and VHL (via optimized HIF-1α mimetics). These innovations enabled nanomolar-range degraders like PROTAC ERRα ligand 2 [2] [4] [9].

Table 1: Evolution of Key PROTAC Technologies

GenerationTime PeriodKey E3 LigandsTargetsLimitations
Peptide-based2001–2008β-TRCP, VHL (peptide)MetAP-2, ARPoor cell permeability
Early small-molecule2008–2015MDM2 (nutlin), cIAPAR, ERMicromolar potency
Modern degraders2015–presentCRBN (thalidomide analogs), VHL (small molecule)BRD4, RIPK2, ERRαHook effect, molecular weight

Biological Significance of Estrogen-Related Receptor Alpha (ERRα) in Cellular Homeostasis

ERRα (NR3B1) is an orphan nuclear receptor sharing structural homology with estrogen receptors but distinct in function. It regulates cellular energy metabolism by transcriptionally activating genes involved in mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), fatty acid β-oxidation, and the tricarboxylic acid (TCA) cycle. ERRα’s activity is orchestrated through partnerships with coactivators PGC-1α and PGC-1β, which serve as its primary regulatory "protein ligands" in lieu of endogenous small-molecule hormones. Under physiological conditions, the ERRα/PGC-1 complex responds to energy demands in tissues like muscle, heart, and brown adipose tissue [3] [8].

In cancer, ERRα exhibits context-dependent dysregulation. It is overexpressed in hormone-related malignancies (breast, ovarian, endometrial) and metabolic tumors. TCGA molecular classification reveals ERRα hyperactivity correlates with aggressive subtypes: HER2-positive, triple-negative breast cancer (TNBC), and copy-number-high endometrial carcinomas. Its role extends beyond metabolism to angiogenesis regulation via VEGF induction and hypoxia adaptation through crosstalk with HIF-1α [3] [6] [8].

Table 2: Key Metabolic Pathways Regulated by ERRα

PathwayTarget GenesBiological RoleCancer Relevance
Oxidative PhosphorylationATP5A1, COX5B, CYCSMitochondrial ATP productionSustains energy-demanding tumor growth
Fatty Acid OxidationCPT1B, ACADVLLipid breakdown for energySupports survival in nutrient-poor niches
TCA CycleIDH3A, SDHBMitochondrial respirationPromotes biosynthetic intermediates
GlycolysisHK2, PFKFB3Glucose utilizationWarburg effect augmentation
AngiogenesisVEGF, PDGFBBlood vessel formationMetastasis and microenvironment remodeling

Rationale for Targeting ERRα in Oncogenic and Metabolic Pathways

ERRα is a compelling therapeutic target due to its master regulatory role in cancer cell metabolism and therapy resistance. In ERα-negative breast cancers, ERRα drives proliferation independently of estrogen signaling. In endometrial carcinomas, its activity correlates with high-risk molecular subtypes (CNH) and poor prognosis. Mechanistically, ERRα contributes to oncogenesis via:

  • Metabolic Reprogramming: ERRα/PGC-1β axis enhances glutamine metabolism and lipid synthesis, fueling rapid tumor growth. Brain-metastasized breast cancer cells exhibit ERRα-mediated adaptations to nutrient deprivation [3] [8].
  • Therapy Resistance: ERRα upregulation in recurrent tumors promotes chemoresistance through enhanced DNA repair and redox balance. HIF-1α/ERRα crosstalk under hypoxia further induces pyroptosis resistance in endometrial cancer [6] [8].
  • Oncogenic Signaling Integration: HER2 activation phosphorylates ERRα’s N-terminus, amplifying its transcriptional activity. PI3K/AKT/mTOR and MYC pathways directly stimulate PGC-1β expression, creating a feed-forward loop with ERRα [3] [8].

PROTAC ERRα ligand 2 addresses limitations of traditional inverse agonists (e.g., XCT790) that merely inhibit ERRα-coactivator binding without reducing protein levels. By achieving catalytic degradation, it overcomes compensatory overexpression and sustains pathway suppression [1] [6].

Table 3: PROTAC ERRα Ligand 2 Compound Summary

PropertyValuePropertyValue
Catalog NumberT5835Molecular Weight445.31
CAS Number2306388-57-6FormulaC₂₀H₁₃F₆NO₄
TargetERRαIC₅₀5.67 nM
Purity≥95%SolubilityDMSO (10 mM)

Properties

Product Name

PROTAC ERR(c) paragraph sign ligand 2

IUPAC Name

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid

Molecular Formula

C20H13F6NO4

Molecular Weight

445.3 g/mol

InChI

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)

InChI Key

JRWKJGIKIBTXMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.